5-bromo-N-(oxan-4-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(oxan-4-yl)pyridine-3-carboxamide is a heterocyclic compound that features a bromine atom at the 5-position of the pyridine ring and an oxan-4-yl group attached to the nitrogen atom of the carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(oxan-4-yl)pyridine-3-carboxamide typically involves the bromination of a pyridine derivative followed by the introduction of the oxan-4-yl group. One common method is as follows:
Bromination: The starting material, pyridine-3-carboxamide, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Introduction of Oxan-4-yl Group: The brominated intermediate is then reacted with oxan-4-ylamine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(oxan-4-yl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Typical reagents include sodium hydride (NaH) and the desired nucleophile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
5-bromo-N-(oxan-4-yl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It can be used as a probe or ligand in biological assays to study the interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 5-bromo-N-(oxan-4-yl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(oxan-4-yl)pyridine-2-carboxamide: This compound is similar in structure but has the bromine atom at the 2-position instead of the 3-position.
5-bromo-N-(tetrahydro-2H-pyran-4-yl)pyridine-2-carboxamide: Another similar compound with a tetrahydro-2H-pyran-4-yl group instead of an oxan-4-yl group.
Uniqueness
5-bromo-N-(oxan-4-yl)pyridine-3-carboxamide is unique due to the specific positioning of the bromine atom and the oxan-4-yl group, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of novel compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C11H13BrN2O2 |
---|---|
Molecular Weight |
285.14 g/mol |
IUPAC Name |
5-bromo-N-(oxan-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H13BrN2O2/c12-9-5-8(6-13-7-9)11(15)14-10-1-3-16-4-2-10/h5-7,10H,1-4H2,(H,14,15) |
InChI Key |
LJIUDNXFWIPULZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.